molecular formula C18H34ClN2O8PS B1669178 Phosphate de clindamycine CAS No. 24729-96-2

Phosphate de clindamycine

Numéro de catalogue: B1669178
Numéro CAS: 24729-96-2
Poids moléculaire: 505.0 g/mol
Clé InChI: UFUVLHLTWXBHGZ-KUWMELJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . It is an antibiotic that fights bacteria in the body and is used to treat serious infections caused by bacteria .


Synthesis Analysis

Clindamycin phosphate can be synthesized by adding clindamycin phosphate in distilled water until it becomes transparent. Then, choline (48-50% in water) is gradually added. Under airtight conditions, the solution of the reactants is stirred at 25℃ for 24 hours, and then concentrated .


Molecular Structure Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .


Physical And Chemical Properties Analysis

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .

Applications De Recherche Scientifique

Applications dermatologiques

Le phosphate de clindamycine est un antibiotique hautement efficace de la classe des lincosamides, largement utilisé depuis des décennies pour traiter une variété d'infections cutanées et des tissus mous . Il est couramment prescrit pour l'acné vulgaris, les normes de pratique actuelles utilisant des topiques à combinaison fixe contenant de la clindamycine qui empêchent la croissance de Cutibacterium acnes et réduisent l'inflammation associée à la formation de lésions d'acné . Certaines présentations cliniques de folliculite, de rosacée, d'infections staphylococciques et d'hidradénite suppurée répondent également à la clindamycine .

Agent antibactérien

Les produits à base de this compound sont particulièrement prescrits en cas de patients allergiques à la pénicilline et peuvent être utilisés dans un large éventail de maladies, notamment les infections des voies respiratoires inférieures, les abcès pulmonaires, les infections cutanées et des structures cutanées, les infections gynécologiques, les infections intra-abdominales et les infections osseuses et articulaires .

Études de stabilité structurale et thermique

Le this compound, un agent antibactérien, aurait formé plusieurs formes à l'état solide. Les structures cristallines de deux solvates de CP, un solvate de diméthylsulfoxyde (DMSO) et un solvate méthanol/eau (solvate V), ont été déterminées par diffraction des rayons X sur monocristal . Les propriétés et les transformations de ces formes ont été caractérisées par diffraction des rayons X sur poudre, diffraction des rayons X sur monocristal, calorimétrie différentielle à balayage, analyse thermogravimétrique, microscopie à platine chauffante et sorption dynamique de vapeur .

Applications biomédicales

La clindamycine a un effet antimicrobien qui, associé à la kératine, procure une bonne stabilité contre la dégradation enzymatique des cellules corporelles . Cela en fait un moyen idéal pour administrer cette formulation pour des applications biomédicales .

Contrôle de la qualité

La grande pertinence du this compound en tant que produit pharmaceutique souligne l'importance de son contrôle de la qualité . L'évaluation précise et précise des API (ingrédients pharmaceutiques actifs), des tests quantitatifs des produits chimiques interférents, des produits de dégradation, des excipients ou de tout autre contaminant potentiel fait partie des résultats remarquables des méthodes indicatrices de stabilité .

Traitement des maladies dermatologiques

Une étude pilote a établi que l'application une fois par jour d'une formulation de gel à 1,2 % de this compound et à 3,75 % de BPO réduisait de manière significative le nombre de lésions d'acné par rapport à l'acné périmenstruelle autodéclarée .

Mécanisme D'action

Target of Action

Clindamycin phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and the elongation of the peptide chain .

Mode of Action

Clindamycin phosphate interacts with its target by binding to the 50S ribosomal subunit . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which is essential for the formation of peptide bonds and the elongation of the peptide chain . As a result, clindamycin phosphate inhibits the early chain elongation process, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin phosphate disrupts the normal function of this pathway, leading to a decrease in the production of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, ultimately inhibiting bacterial growth and proliferation .

Pharmacokinetics

Clindamycin phosphate exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is primarily metabolized in the liver and excreted via the bile duct and kidneys . The elimination half-life of clindamycin phosphate varies depending on the patient’s age and health status, ranging from approximately 2.5 hours in children to 4 hours in elderly patients .

Result of Action

The action of clindamycin phosphate leads to a disruption in bacterial protein synthesis, which in turn results in a decrease in the production of new proteins within the bacterial cell . This disruption can lead to changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms . As a result, clindamycin phosphate effectively inhibits bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of clindamycin phosphate can be influenced by various environmental factors. For example, the presence of certain solvents can lead to the formation of different solid-state forms of clindamycin phosphate, which can have different moisture stabilities . Additionally, the temperature and relative humidity can affect the thermal stability of clindamycin phosphate and its transformation between different forms .

Safety and Hazards

When handling Clindamycin phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Clindamycin phosphate is involved in biochemical reactions as it is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion allows clindamycin phosphate to interact with various enzymes and proteins, including those involved in bacterial protein synthesis. The nature of these interactions typically involves the binding of clindamycin to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of proteins .

Cellular Effects

Clindamycin phosphate affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the death of the bacteria, thereby treating the infection .

Molecular Mechanism

The mechanism of action of Clindamycin phosphate involves its conversion to clindamycin, which then binds to the 50S subunit of the bacterial ribosome . This binding interaction inhibits the peptidyl transferase step of protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This inhibition of protein synthesis can lead to changes in gene expression and cellular function .

Metabolic Pathways

Clindamycin phosphate is involved in metabolic pathways through its conversion to clindamycin by phosphatase ester hydrolysis This process involves enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Clindamycin phosphate involves the reaction of Clindamycin base with phosphoric acid.", "Starting Materials": [ "Clindamycin base", "Phosphoric acid" ], "Reaction": [ "Clindamycin base is dissolved in a suitable solvent such as water or ethanol.", "Phosphoric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "The resulting mixture is then filtered to remove any insoluble impurities.", "The filtrate is then treated with a suitable base such as sodium hydroxide or potassium hydroxide to form Clindamycin phosphate.", "The Clindamycin phosphate is then isolated by filtration, washed with water and dried under vacuum.", "The final product is a white to off-white crystalline powder." ] }

24729-96-2

Formule moléculaire

C18H34ClN2O8PS

Poids moléculaire

505.0 g/mol

Nom IUPAC

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13-,14+,15-,16-,18-/m1/s1

Clé InChI

UFUVLHLTWXBHGZ-KUWMELJBSA-N

SMILES isomérique

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

SMILES canonique

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Apparence

White to off-white solid powder.

24729-96-2

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cleocin phosphate
clindamycin phosphate
clindamycin-2-phosphate
Clindesse
Clindets

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin phosphate
Reactant of Route 2
Clindamycin phosphate
Reactant of Route 3
Clindamycin phosphate
Reactant of Route 4
Reactant of Route 4
Clindamycin phosphate
Reactant of Route 5
Clindamycin phosphate
Reactant of Route 6
Clindamycin phosphate
Customer
Q & A

Q1: What is the mechanism of action of Clindamycin Phosphate?

A1: Clindamycin Phosphate is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]

Q2: What are the downstream effects of Clindamycin Phosphate's interaction with its target?

A2: By inhibiting bacterial protein synthesis, Clindamycin Phosphate effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.

Q3: What is the molecular formula and weight of Clindamycin Phosphate?

A3: The molecular formula of Clindamycin Phosphate is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]

Q4: Is there any spectroscopic data available for Clindamycin Phosphate?

A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of Clindamycin Phosphate and its related substances.

Q5: Does the type of container affect the stability of Clindamycin Phosphate solutions?

A6: Yes, one study found that while Clindamycin Phosphate remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.

Q6: What strategies are employed to improve the stability of Clindamycin Phosphate formulations?

A6: Various approaches are used to enhance the stability and effectiveness of Clindamycin Phosphate formulations. These include:

  • Liposomal Encapsulation: Encapsulating Clindamycin Phosphate within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []
  • Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []
  • Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of Clindamycin Phosphate, improving the stability of injectable formulations. []

Q7: How is Clindamycin Phosphate absorbed and distributed in the body?

A8: Clindamycin Phosphate is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]

Q8: How is Clindamycin Phosphate metabolized and excreted?

A9: Clindamycin Phosphate is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]

Q9: What is the efficacy of Clindamycin Phosphate in treating acne vulgaris?

A10: Several studies demonstrate the efficacy of topical Clindamycin Phosphate, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.

Q10: Are there studies on the efficacy of Clindamycin Phosphate in treating other conditions?

A11: Yes, research shows that Clindamycin Phosphate is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []

Q11: What are the known mechanisms of resistance to Clindamycin?

A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]

Q12: What are the known toxicological effects of Clindamycin Phosphate?

A13: While generally well-tolerated, Clindamycin Phosphate can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]

Q13: What drug delivery strategies are being explored for Clindamycin Phosphate?

A14: Liposomal formulations of Clindamycin Phosphate are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.

Q14: What analytical methods are used to determine the concentration of Clindamycin Phosphate in various formulations?

A15: High-performance liquid chromatography (HPLC) is widely used to determine Clindamycin Phosphate concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify Clindamycin Phosphate in the presence of other components.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.